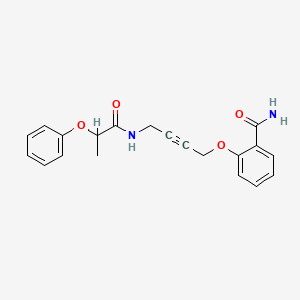

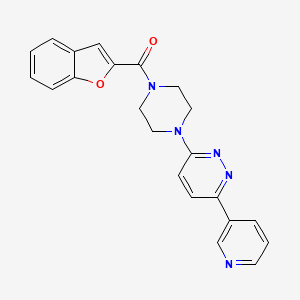

6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline” is a derivative of quinazoline . It has been mentioned in the context of therapeutic agents, particularly in relation to bisantrene and its analogs and derivatives . It has also been associated with the inhibition of phosphodiesterase 10A (PDE10A) .

科学的研究の応用

Novel Alkaloidal System Synthesis

Research conducted by Nagarajan et al. (1994) illustrates the compound's application in the simultaneous formation of 8H-Isoquino[2,1-b][2,7 naphthyridin-8-ones and 13H-Pyrido[4,3:3,4]pyrrolo[2,1-b][3]benzazepin-13-ones. These compounds represent a novel potential alkaloidal system, predicting the presence of unique isomeric ring systems in nature based on biogenetic reasoning. The structural elucidation was achieved through extensive NMR data and single-crystal X-ray studies, showcasing the compound's utility in generating complex molecular architectures relevant to natural alkaloids (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994).

Enantioselective Synthesis of Alkaloids

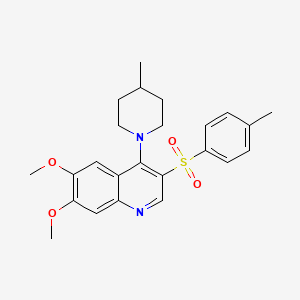

Blank and Opatz (2011) have demonstrated the enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids starting from a deprotonated α-aminonitrile derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This process highlights the significance of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in synthesizing biologically active alkaloids, such as laudanidine, armepavine, and laudanosine, through controlled alkylation and subsequent chemoselective transformations (Blank & Opatz, 2011).

Total Synthesis of Marine Alkaloids

Álvarez, Bros, and Joule (1998) reported the total synthesis of isobatzelline B, a marine alkaloid, from 6,7-dimethoxy-4-methylquinoline. This research underscores the compound's utility in the synthetic pathway toward complex natural products, showcasing its versatility in organic synthesis and the potential for discovering new pharmacologically active compounds (Álvarez, Bros, & Joule, 1998).

Synthesis of Damirones A and B

Roberts, Venemalm, Álvarez, and Joule (1994) explored the transformation of 6,7-dimethoxy-4-methylquinoline into the marine alkaloids damirone A and B. The work provides a clear example of how derivatives of 6,7-dimethoxy-4-(4-methylpiperidin-1-yl)-3-tosylquinoline can serve as precursors in the synthesis of ortho-quinone intermediates, pivotal for the generation of compounds with potential biological activities (Roberts, Venemalm, Álvarez, & Joule, 1994).

特性

IUPAC Name |

6,7-dimethoxy-3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4S/c1-16-5-7-18(8-6-16)31(27,28)23-15-25-20-14-22(30-4)21(29-3)13-19(20)24(23)26-11-9-17(2)10-12-26/h5-8,13-15,17H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJIPMYFWMFNHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Carbamoyl-5-(4-chloro-phenyl)-thiophen-3-yl]-succinamic acid](/img/structure/B2590024.png)

![7-(4-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2590025.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2590040.png)

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)

![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)